(R)-3-(Benzyl(methyl)amino)propane-1,2-diol
CAS No.:
Cat. No.: VC17473265
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | (2R)-3-[benzyl(methyl)amino]propane-1,2-diol |
Standard InChI | InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1 |
Standard InChI Key | HGPHYOVGIFFHJB-LLVKDONJSA-N |
Isomeric SMILES | CN(CC1=CC=CC=C1)C[C@H](CO)O |
Canonical SMILES | CN(CC1=CC=CC=C1)CC(CO)O |
Introduction
Chemical Identity and Structural Features
(R)-3-(Benzyl(methyl)amino)propane-1,2-diol (C₁₁H₁₇NO₂) possesses a molecular weight of 195.26 g/mol. Its structure comprises a propane-1,2-diol core, with the third carbon bonded to a secondary amine functional group substituted by benzyl and methyl groups. The (R)-stereochemistry is critical for its interactions in chiral environments, particularly in biological systems .
Key structural attributes:
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Chirality: The (R)-configuration at C3 ensures enantioselective behavior in synthesis and biological activity.
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Functional groups: The diol moiety enables hydrogen bonding, while the benzyl(methyl)amino group contributes to lipophilicity and potential receptor binding .
Synthetic Methodologies
Epoxide Ring-Opening Strategy
A common route to analogous aminodiols involves epoxidation of allylic alcohols followed by amine-mediated ring-opening. For example, (−)-isopulegol-derived epoxides have been opened with amines to yield stereochemically defined aminodiols . Applied to (R)-3-(Benzyl(methyl)amino)propane-1,2-diol, this method could proceed as follows:
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Epoxidation: React glycerol or a protected glycerol derivative with an oxidizing agent (e.g., m-CPBA) to form an epoxide.
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Ring-opening: Treat the epoxide with benzylmethylamine under basic conditions to install the amino group.
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Deprotection: Remove protective groups (e.g., benzyl ethers) via hydrogenolysis or acidic hydrolysis .
Example reaction conditions:
Catalytic Amination
Patent CN103319354A describes the use of copper oxide catalysts for synthesizing 3-amino-1,2-propanediol derivatives . Adapting this method:
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Substrate preparation: Start with glycerin chlorohydrin.
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Catalytic amination: Employ CuO (1.5–3 wt%) with promoters (e.g., Fe₂O₃, ZnO) in aqueous ammonia at 30–50°C .
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Stereochemical control: Chiral auxiliaries or asymmetric catalysis may enforce the (R)-configuration.
Yield optimization:
Physicochemical Properties
Stereochemical stability: The (R)-enantiomer is resistant to racemization under ambient conditions but may epimerize under strong acidic/basic conditions .
Applications in Organic Synthesis
Chiral Building Block
The compound’s stereocenter and functional groups make it valuable for synthesizing:
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Pharmaceutical intermediates: β-blockers, antiviral agents.
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Ligands for asymmetric catalysis: Chiral amines in hydrogenation reactions .
Surface Modification
Aminodiols are used in particle coatings and polyethylene glycol derivatives . The benzyl group may enhance adhesion to hydrophobic surfaces.
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